Furan, 2-ethenyl-5-nitro-
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Overview
Description
Furan, 2-ethenyl-5-nitro- is a heterocyclic aromatic organic compound It is characterized by a furan ring substituted with an ethenyl group at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-ethenyl-5-nitro- typically involves the bromination of 5-nitro-2-(2-nitroethenyl)furan followed by dehydrohalogenation of the dibromide
Industrial Production Methods: While specific industrial production methods for Furan, 2-ethenyl-5-nitro- are not extensively documented, the general approach involves large-scale bromination and dehydrohalogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Furan, 2-ethenyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethenyl group can participate in various substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used.
Major Products:
Reduction of the nitro group: results in the formation of 2-ethenyl-5-aminofuran.
Substitution reactions: can yield various halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Furan, 2-ethenyl-5-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Furan, 2-ethenyl-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Furan, 2-ethenyl-5-aminofuran: Similar structure but with an amino group instead of a nitro group.
Furan, 2-bromo-5-nitro-: Contains a bromine atom instead of an ethenyl group.
Furan, 2-ethenyl-5-chlorofuran: Contains a chlorine atom instead of a nitro group.
Uniqueness: Furan, 2-ethenyl-5-nitro- is unique due to the presence of both the ethenyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
2-ethenyl-5-nitrofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c1-2-5-3-4-6(10-5)7(8)9/h2-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDUFMLKAQVAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(O1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221432 |
Source
|
Record name | Furan, 2-ethenyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71258-91-8 |
Source
|
Record name | Furan, 2-ethenyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071258918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2-ethenyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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